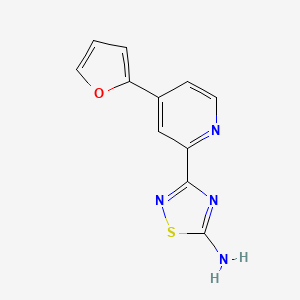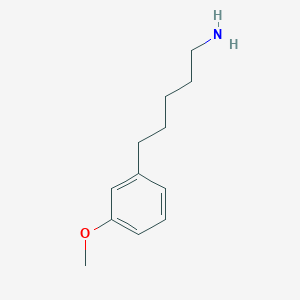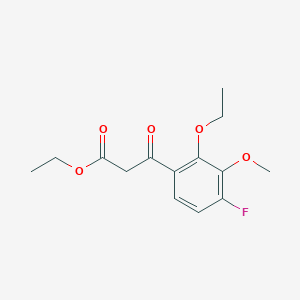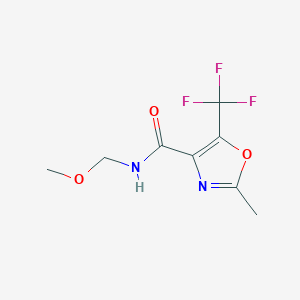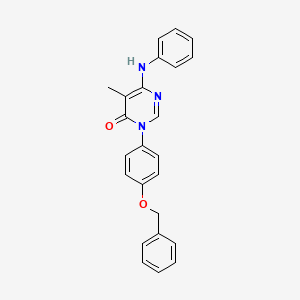
3-(4-(benzyloxy)phenyl)-5-methyl-6-(phenylamino)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-anilino-5-methyl-3-(4-phenylmethoxyphenyl)pyrimidin-4-one is a complex organic compound belonging to the class of anilinopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-anilino-5-methyl-3-(4-phenylmethoxyphenyl)pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
6-anilino-5-methyl-3-(4-phenylmethoxyphenyl)pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
6-anilino-5-methyl-3-(4-phenylmethoxyphenyl)pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antifungal and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-anilino-5-methyl-3-(4-phenylmethoxyphenyl)pyrimidin-4-one involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-anilino-4-methyl-6-(1-propynyl)pyrimidine:
2-anilino-4,6-dimethylpyrimidine:
Uniqueness
6-anilino-5-methyl-3-(4-phenylmethoxyphenyl)pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its phenylmethoxy group enhances its lipophilicity, potentially improving its bioavailability and efficacy .
Properties
Molecular Formula |
C24H21N3O2 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
6-anilino-5-methyl-3-(4-phenylmethoxyphenyl)pyrimidin-4-one |
InChI |
InChI=1S/C24H21N3O2/c1-18-23(26-20-10-6-3-7-11-20)25-17-27(24(18)28)21-12-14-22(15-13-21)29-16-19-8-4-2-5-9-19/h2-15,17,26H,16H2,1H3 |
InChI Key |
PKRYMZUUZBXEMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(4-chlorophenoxy)pyridin-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B13875979.png)
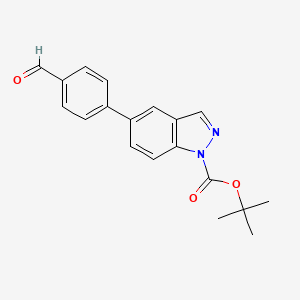
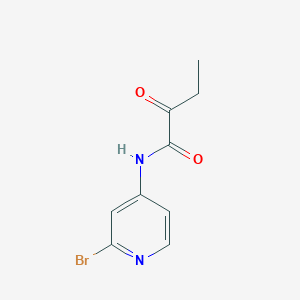
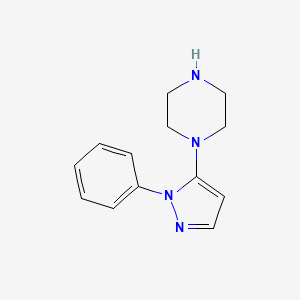
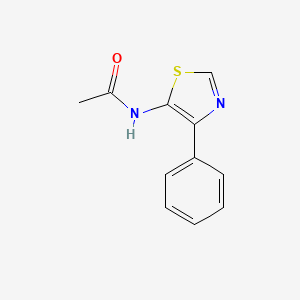
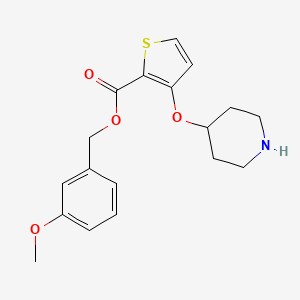
![Ethyl 5-amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B13876012.png)
